

# A Technical Guide to CA224 Clinical Trial Protocols: Inclusion and Exclusion Criteria

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This in-depth technical guide provides a comprehensive overview of the inclusion and exclusion criteria for a series of clinical trials identified by the identifier "CA224". These trials are pivotal in evaluating the efficacy and safety of novel immunotherapy combinations, primarily focusing on the combination of nivolumab and relatlimab in the treatment of melanoma and other advanced cancers. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the patient populations being studied.

## **Core Investigational Agents**

The CA224 series of clinical trials predominantly investigates the therapeutic potential of:

- Nivolumab: A fully human immunoglobulin G4 (IgG4) monoclonal antibody that acts as a programmed death-1 (PD-1) immune checkpoint inhibitor. By blocking the PD-1 pathway, nivolumab restores T-cell-mediated anti-tumor activity.
- Relatlimab: A novel, first-in-class, human IgG4 monoclonal antibody that targets the
  Lymphocyte-Activation Gene-3 (LAG-3) receptor.[1] Relatlimab is designed to block the
  inhibitory signals of the LAG-3 pathway, thereby enhancing the immune response against
  cancer cells.[1][2]

The combination of these two agents represents a dual checkpoint blockade strategy, aiming to overcome immune tolerance and enhance anti-tumor efficacy by targeting two distinct inhibitory pathways.[1][3]





## **Quantitative Inclusion and Exclusion Criteria**

The following tables summarize the key quantitative inclusion and exclusion criteria for various **CA224** clinical trials. These criteria are essential for defining the eligible patient population and ensuring patient safety.

Table 1: General Inclusion and Exclusion Criteria for CA224 Melanoma Trials (CA224-1044, CA224-127,

**CA224-047**)

Criteria	Inclusion	Exclusion
Age	$\geq$ 12 years or $\geq$ 18 years (trial specific)[4][5][6]	-
Diagnosis	Histologically confirmed unresectable or metastatic melanoma (Stage III or IV)[3] [4][7]	Uveal or ocular melanoma[1] [5][7]
Prior Treatment	No prior systemic therapy for unresectable or metastatic melanoma[3][7][8]	Prior treatment with LAG-3 targeted agents[9]
Performance Status	Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1[4][10]	-
Measurable Disease	Presence of measurable disease as per RECIST v1.1[4] [10]	-
Biomarker Status	Tumor tissue available for biomarker analysis[3][7]	-

**Table 2: Specific Quantitative Criteria for CA224 Trials** 



Trial Identifier	Specific Inclusion Criteria	Specific Exclusion Criteria
CA224-1044	Resected melanoma with complete surgical removal no later than 12 weeks before treatment.[2][8]	Brain cancer/disease treated with radiation; active autoimmune disease.[2][8]
CA224-127	For adolescents (≥ 12 to < 18 years), Lansky Performance Score ≥ 80% and body weight ≥ 40 kg.[4][5][10]	History of myocarditis; systemic corticosteroid use (>10 mg/day prednisone equivalent) within 14 days of study start.[5][11]
CA224-047	-	Active brain metastases or leptomeningeal metastases.[1] [3][7]
CA224-060	Histologically confirmed unresectable, locally advanced, or metastatic gastric or gastroesophageal junction adenocarcinoma.[12]	HER2-positive status; untreated CNS metastases; significant cardiovascular disease.[12]

## **Experimental Protocols and Methodologies**

The **CA224** trials are designed as randomized, and in some cases double-blind, studies to rigorously evaluate the safety and efficacy of the investigational treatments.

General Study Design: Patients are typically randomized to receive either the combination of nivolumab and relatlimab or a control therapy, which is often nivolumab monotherapy. The primary endpoints frequently include Progression-Free Survival (PFS) and Overall Survival (OS). Secondary endpoints may include Objective Response Rate (ORR), Duration of Response (DoR), and safety profiles.

#### Drug Administration:

 Nivolumab and Relatlimab Combination: Administered as a fixed-dose combination, typically intravenously.

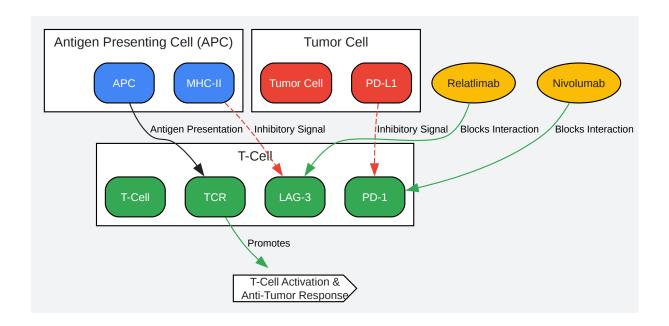


 Dosage and Schedule: The specific dosages and administration schedules vary across the different trials and are detailed in the respective study protocols.

Efficacy Assessment: Tumor response is generally assessed by blinded independent central review (BICR) using the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).

# Signaling Pathways and Logical Relationships Dual Checkpoint Blockade Signaling Pathway

The combination of nivolumab and relatlimab targets two distinct inhibitory pathways that tumor cells exploit to evade the immune system. The following diagram illustrates this dual blockade.



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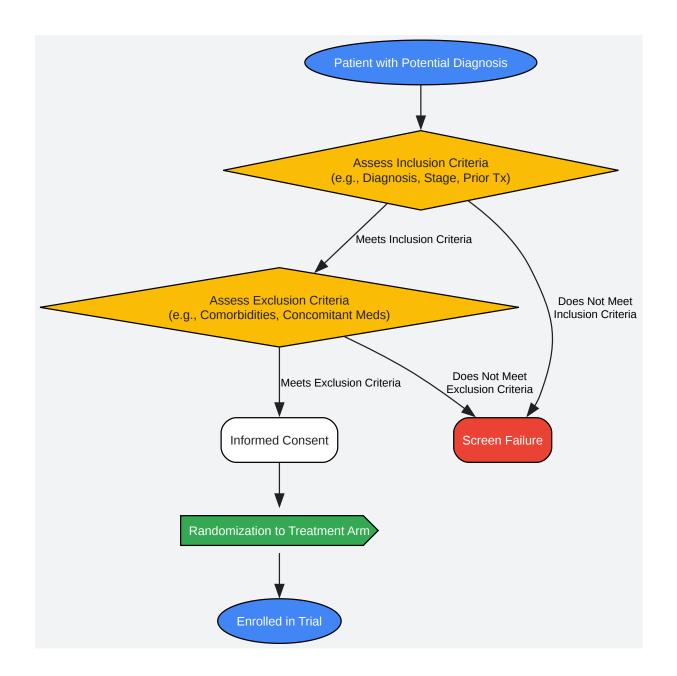
Caption: Dual blockade of LAG-3 and PD-1 pathways by relatlimab and nivolumab.

## **Patient Screening and Enrollment Workflow**

The process of enrolling patients into a **CA224** clinical trial follows a stringent workflow to ensure that only eligible candidates are included. This logical flow is crucial for the integrity of



the trial data and patient safety.



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Caption: Logical workflow for patient screening and enrollment in CA224 trials.



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### References

- 1. What are the approved indications for Nivolumab/Relatlimab? [synapse.patsnap.com]
- 2. Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action | Opdualag® (nivolumab and relatlimab-rmbw) for HCPs [opdualaghcp.com]
- 4. A Study to Evaluate Whether Participants With Melanoma Prefer Subcutaneous vs Intravenous Administration of Nivolumab and Nivolumab + Relatlimab Fixed-dose Combinations | BMS Study Connect [bmsstudyconnect.com]
- 5. A Study of Subcutaneous Nivolumab + Relatlimab Fixed-dose Combination (FDC) in Previously Untreated Metastatic or Unresectable Melanoma | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. A Study to Evaluate Whether Participants With Melanoma Prefer Subcutaneous vs Intravenous Administration of Nivolumab and Nivolumab + Relatlimab Fixed-dose Combinations | BMS Clinical Trials [bmsclinicaltrials.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cccc.charite.de [cccc.charite.de]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
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